molecular formula C12H8I2N2O3S B11538086 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11538086
M. Wt: 514.08 g/mol
InChI Key: YSZMQABPBSZHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diiodo-4-methoxybenzaldehyde with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may activate protein phosphatases, resulting in the dephosphorylation of key signaling proteins and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
  • 5-Methylidene-3,5-dihydro-4H-imidazol-4-ones

Uniqueness

5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern and the presence of both iodine and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H8I2N2O3S

Molecular Weight

514.08 g/mol

IUPAC Name

5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C12H8I2N2O3S/c1-19-9-7(13)3-5(4-8(9)14)2-6-10(17)15-12(20)16-11(6)18/h2-4H,1H3,(H2,15,16,17,18,20)

InChI Key

YSZMQABPBSZHSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)NC2=O)I

Origin of Product

United States

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